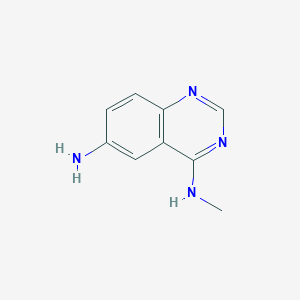
N4-methyl-4,6-Quinazolinediamine
Cat. No. B8662939
M. Wt: 174.20 g/mol
InChI Key: DSVJEZURJCYFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08247430B2
Procedure details


A mixture of methyl-(6-nitro-quinazolin-4-yl)-amine (0.16 g; see Synthesis of Certain Nitroquinazoline Derivatives Structurally Related to some Chemotherapeutic Agents, Botros, S., et. al., Egyptian Journal of Pharmaceutical Sciences, 13(1), 11-21, (1972) for a description of preparing the nitro-quinazoline) and Pd/C (10 wt %, 0.032 g) in 10 ml of MeOH was placed under H2 from a balloon and stirred at RT for 3 h, filtered through a pad of Celite®. Removal of the solvents afforded the title compound as an off-white solid. MS (MH+)=175.3; Calc'd for C9H10N4—174.20.

Name
Nitroquinazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
nitro-quinazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([N+:13]([O-])=O)[CH:11]=2)[N:6]=[CH:5][N:4]=1.[N+](C1N=CC2C(=CC=CC=2)N=1)([O-])=O>CO.[Pd]>[CH3:1][NH:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([NH2:13])[CH:11]=2)[N:6]=[CH:5][N:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNC1=NC=NC2=CC=C(C=C12)[N+](=O)[O-]
|
Step Two
|
Name
|
Nitroquinazoline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=NC2=CC=CC=C2C=N1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at RT for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of Celite®
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the solvents
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
